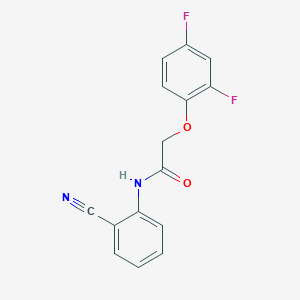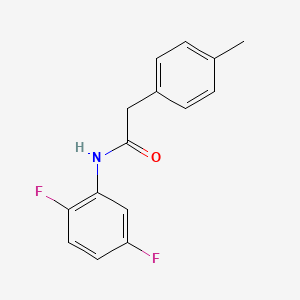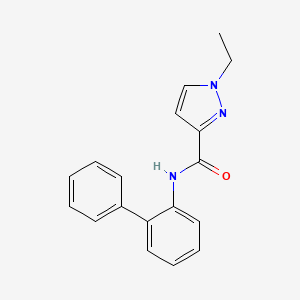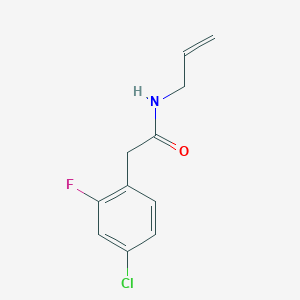
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide, also known as DCFN or DCFP, is a compound that has gained attention in the scientific community due to its potential applications in research. DCFN is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
DCFH is thought to act by undergoing a reaction with ROS that results in the formation of a fluorescent product. The exact mechanism of this reaction is not well understood, but it is believed to involve the oxidation of the cyano group on N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide by ROS. The resulting product is highly fluorescent, allowing for easy detection and quantification.
Biochemical and Physiological Effects:
DCFH has been shown to have a variety of biochemical and physiological effects. In addition to its use as a probe for ROS, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide has also been shown to have anti-inflammatory and anti-cancer properties. These effects are thought to be due to the ability of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide to scavenge free radicals and inhibit the activity of certain enzymes involved in inflammation and cancer progression.
実験室実験の利点と制限
One of the primary advantages of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide is its versatility. It can be used in a variety of experimental systems, including cell culture, animal models, and even human clinical studies. Additionally, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide is relatively inexpensive and easy to use, making it accessible to a wide range of researchers. However, there are some limitations to the use of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide. For example, the fluorescent signal produced by N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide can be affected by a variety of factors, including pH and the presence of other molecules in the sample.
将来の方向性
There are many potential future directions for research involving N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide. One area of interest is the development of new fluorescent probes based on N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide that can be used to detect other reactive species in cells, such as nitric oxide or hydrogen peroxide. Additionally, there is growing interest in the use of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide as a therapeutic agent, particularly in the treatment of diseases characterized by oxidative stress such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research into the mechanism of action of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide, particularly with regard to its anti-inflammatory and anti-cancer properties.
合成法
The synthesis of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide involves a multi-step process that begins with the reaction of 2,4-difluorophenol with cyanogen bromide to form 2,4-difluorophenyl cyanide. This intermediate is then reacted with ethyl acetate in the presence of a base to form N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide. The synthesis of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide is relatively straightforward and can be performed using standard laboratory techniques.
科学的研究の応用
DCFH has been shown to have a variety of applications in scientific research. One of the primary uses of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide is as a fluorescent probe for reactive oxygen species (ROS). ROS are molecules that are produced in cells during normal metabolic processes, but can also be produced in response to environmental stressors such as UV radiation or pollutants. N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide can be used to detect the presence of ROS in cells, making it a valuable tool in the study of oxidative stress and related diseases.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c16-11-5-6-14(12(17)7-11)21-9-15(20)19-13-4-2-1-3-10(13)8-18/h1-7H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDWTMUNYHBPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5314750.png)
![5-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5314754.png)
![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)

![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5314772.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)



![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)
![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)
